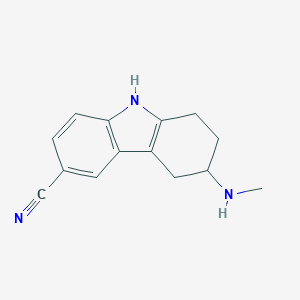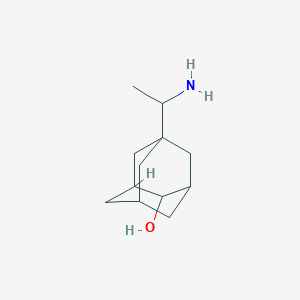
p-Hydroxyrimantadine
Overview
Description
p-Hydroxyrimantadine: is a hydroxylated derivative of rimantadine, a synthetic antiviral drug. Rimantadine is primarily used to prevent and treat influenza A infections. This compound is one of the metabolites formed during the metabolism of rimantadine in the body. It has a molecular formula of C12H21NO and a molecular weight of 195.3012 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyrimantadine involves the hydroxylation of rimantadine. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure selective hydroxylation at the para position of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of rimantadine to this compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxyrimantadine undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of quinones.
Reduction: Reduction reactions can convert this compound back to rimantadine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Rimantadine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
p-Hydroxyrimantadine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the antiviral activity of rimantadine.
Biology: Studied for its potential effects on viral replication and inhibition.
Medicine: Investigated for its potential use as an antiviral agent against influenza A virus.
Industry: Used in the development of new antiviral drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of p-Hydroxyrimantadine is similar to that of rimantadine. It inhibits the replication of influenza A virus by interfering with the uncoating process of the virus. This is achieved by binding to the M2 protein of the virus, which is essential for the release of viral RNA into the host cell. By inhibiting this process, this compound prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Rimantadine: The parent compound of p-Hydroxyrimantadine, used as an antiviral drug.
Amantadine: Another antiviral drug similar to rimantadine, used to treat influenza A and Parkinson’s disease.
2-Hydroxyrimantadine: Another hydroxylated metabolite of rimantadine with similar antiviral activity.
Uniqueness: this compound is unique due to its specific hydroxylation at the para position, which may confer different pharmacokinetic and pharmacodynamic properties compared to other hydroxylated metabolites. This unique structural feature can influence its binding affinity to the M2 protein and its overall antiviral efficacy .
Properties
IUPAC Name |
5-(1-aminoethyl)adamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h7-11,14H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHOAXNYUBUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)C(C(C3)C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564321 | |
| Record name | 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117821-36-0 | |
| Record name | p-Hydroxyrimantadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117821360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYRIMANTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99764X7227 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



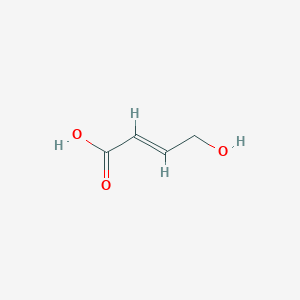
![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)
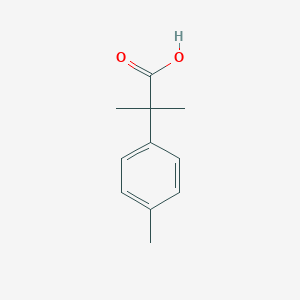
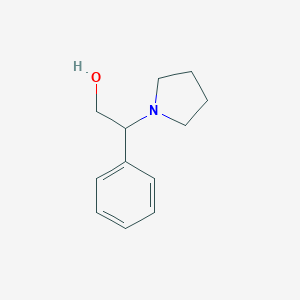
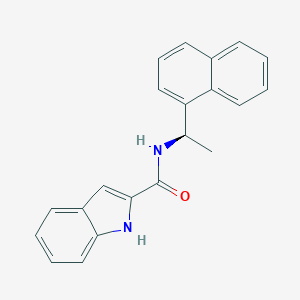
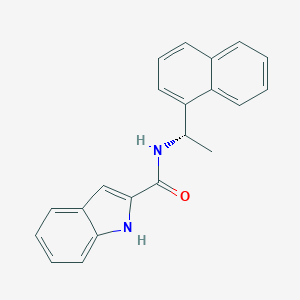
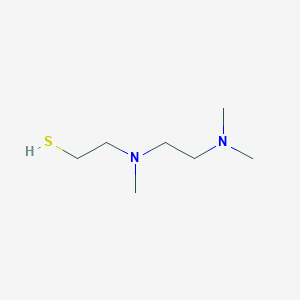
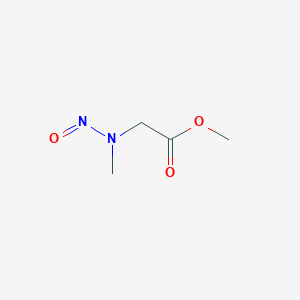
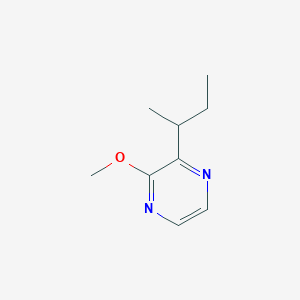
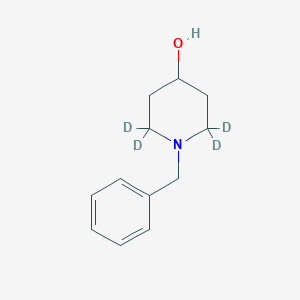
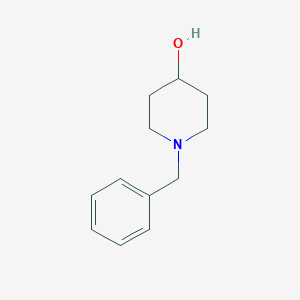
![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
